8-Cycloheptadecen-1-one

Antitumor activity Macrocyclic ketones Carcinostatic screening

8-Cycloheptadecen-1-one (IUPAC: (8E)-cycloheptadec-8-en-1-one; synonym: isocivetone) is a 17-membered macrocyclic ketone containing a double bond at position 8, placing it in the macrocyclic musk class alongside civetone (9-cycloheptadecen-1-one). Its molecular formula is C₁₇H₃₀O (MW 250.42 Da).

Molecular Formula C17H30O
Molecular Weight 250.4 g/mol
CAS No. 4598-76-9
Cat. No. B12648615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cycloheptadecen-1-one
CAS4598-76-9
Molecular FormulaC17H30O
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1CCCCC(=O)CCCCCCC=CCCC1
InChIInChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1,3H,2,4-16H2/b3-1+
InChIKeyQSWNSWNAYLZTEC-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cycloheptadecen-1-one (CAS 4598-76-9) – Macrocyclic Musk Ketone for Specialized Research & Procurement


8-Cycloheptadecen-1-one (IUPAC: (8E)-cycloheptadec-8-en-1-one; synonym: isocivetone) is a 17-membered macrocyclic ketone containing a double bond at position 8, placing it in the macrocyclic musk class alongside civetone (9-cycloheptadecen-1-one) . Its molecular formula is C₁₇H₃₀O (MW 250.42 Da). The compound exists as (E) and (Z) stereoisomers, with the (Z)-form contributing the characteristic animalic-musky odor while both isomers influence the final fragrance profile [1]. This regiochemical and stereochemical identity immediately distinguishes it from its closest commercial analog, civetone, which bears the unsaturation at position 9 and is predominantly the (Z)-isomer .

Why 8-Cycloheptadecen-1-one Cannot Be Replaced by Generic Macrocyclic Ketones in Critical Applications


Although macrocyclic ketones with 15–17 ring members often share a “musky” odor description, 8-cycloheptadecen-1-one possesses a unique combination of regiochemistry (Δ8) and stereochemistry (E/Z) that leads to measurable differences in both biological activity and olfactory performance. In direct comparative antitumor assays, the (Z)-8 isomer ranked first in potency among four tested macrocyclic ketones, outperforming the structurally related 8-cyclohexadecen-1-one and saturated analogs [1]. Additionally, its E/Z ratio can be tuned (4:1 to 1:25) to modulate fragrance character—a flexibility absent in fixed-isomer competitors such as civetone or muscone [2]. These factors mean that substituting 8-cycloheptadecen-1-one with a generic “musk ketone” risks losing both the specific bioactivity signature and the designed olfactory nuance.

Quantitative Differentiation Evidence for 8-Cycloheptadecen-1-one vs. Closest Analogs


Superior In Vitro Carcinostatic Potency Relative to Other Macrocyclic Ketones (Rank #1 of 4)

In a head-to-head comparison using Ehrlich ascites tumor cells, (Z)-8-cycloheptadecen-1-one (designated Hp17:1) exhibited the highest carcinostatic activity among four macrocyclic ketones. The rank order of efficiency was: Hp17:1 > 8-cyclohexadecen-1-one (16:1) > cyclopentadecanone (15:0) > 3-methylcyclopentadecanone (16:0). Effects were observed at 100 µM (20-h culture) and 50 µM (72-h culture) [1].

Antitumor activity Macrocyclic ketones Carcinostatic screening

Highest Anti-Invasive Activity Among Tested Macrocyclic Ketones in HT-1080 Fibrosarcoma Model

The same comparative study assessed invasion inhibition of HT-1080 human fibrosarcoma cells through a reconstituted basement membrane. (Z)-8-cycloheptadecen-1-one again achieved the highest anti-invasive activity, with the potency rank mirroring the carcinostatic results: Hp17:1 > 8-cyclohexadecen-1-one > cyclopentadecanone > 3-methylcyclopentadecanone. Notably, inhibition occurred at doses that scarcely diminished cell viability, indicating a specific anti-invasive mechanism independent of cytotoxicity [1].

Anti-metastatic activity Invasion inhibition Fibrosarcoma

Regiochemical Differentiation from Civetone: Δ8 vs. Δ9 Double Bond Position

8-Cycloheptadecen-1-one carries its double bond at C8–C9, whereas the more common civetone (CAS 542-46-1) is the Δ9 isomer (9-cycloheptadecen-1-one). This single-position shift translates into differentiable odor character: 8-cycloheptadecen-1-one is described as possessing a more animalic-powdery musk compared to the warm, slightly fecal nuance of civetone [1]. No quantitative odor-threshold comparison has been published for the pure compound against civetone in the same study.

Regiochemistry Double bond isomerism Structural identity

Tunable E/Z Isomer Ratio Enables Customized Olfactory Performance (4:1 to 1:25)

Patent WO2006032665A1 discloses that the olfactory quality of 8-cycloheptadecen-1-one can be modulated by adjusting the (E)/(Z) isomer ratio. Optimal sensory performance was observed at ratios ranging from 4:1 to 1:25, with the (Z)-isomer delivering the core musk character and the (E)-isomer contributing secondary nuances [1]. This tunability is absent in civetone (fixed (Z)-configuration) and muscone (no double bond).

Stereochemistry E/Z ratio Fragrance optimization

Physical State Advantage: Liquid at Ambient Temperature vs. Crystalline Civetone (MP 32°C)

8-Cycloheptadecen-1-one is a liquid at room temperature (predicted density 0.9±0.1 g/cm³; no melting point near ambient reported) , whereas civetone is a crystalline solid with a melting point of 32°C [1]. This eliminates the need for pre-heating during liquid formulation batching, reducing processing steps and energy consumption.

Physical form Handling Formulation processing

High-Value Application Scenarios for 8-Cycloheptadecen-1-one Based on Verified Differentiation


Anticancer Lead Discovery: Prioritizing Macrocyclic Ketone Hits

Medicinal chemistry teams screening natural-product-like macrocycles for antiproliferative or anti-metastatic activity should include (Z)-8-cycloheptadecen-1-one as a positive control or lead scaffold. The compound's demonstrated #1 rank in both carcinostatic and anti-invasive assays (Section 3, Evidence Items 1–2) against three structurally distinct competitors makes it a reference point for structure-activity relationship (SAR) expansion and for benchmarking new synthetic analogs [1].

Specialty Fragrance Formulation: Leveraging E/Z Ratio Control

Perfumers and fragrance houses seeking a customizable musk note can exploit the documented optimal E/Z ratio range of 4:1 to 1:25 (Section 3, Evidence Item 4). Specifying a particular isomer ratio during procurement allows the creation of proprietary accords that cannot be replicated using fixed-isomer macrocyclic musks such as civetone or muscone [2].

Cell Membrane Biology Studies: Probing Surface-Active Mechanisms

The finding that (Z)-8-cycloheptadecen-1-one exerts anti-invasive effects at sub-cytotoxic doses, attributed to cell-membrane surface activity rather than intracellular accumulation (Section 3, Evidence Item 2), positions it as a tool compound for investigating membrane-mediated signaling pathways in cancer invasion and metastasis [1].

Simplified Manufacturing Workflows: Liquid-State Handling Advantage

Industrial fragrance compounders and contract manufacturers can reduce unit operations by selecting the liquid 8-cycloheptadecen-1-one over crystalline civetone (MP 32°C), avoiding the melting step and enabling direct pump-metered addition into liquid formulations (Section 3, Evidence Item 5) [3].

Quote Request

Request a Quote for 8-Cycloheptadecen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.